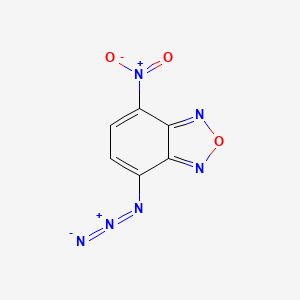

NBD-叠氮化物; min. 99%

描述

Synthesis Analysis

The synthesis of NBD-azide involves the reaction of 1-Bromo-3-aminopropane hydrobromide with Sodium azide in the presence of KOH pellets and 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD) . The reaction is carried out in N,N-Dimethylformamide (DMF, absolute) and the product is purified using Acetic acid p.a. (HAc) .Molecular Structure Analysis

NBD-azide has a molecular formula of C6H2N6O3 and a molecular weight of 206.12 . It is a yellow crystalline powder . The InChi Key for NBD-azide is YPRIQOMTFNRORM-UHFFFAOYSA-N .Chemical Reactions Analysis

NBD-azide is known to react with amines and biothiols, including H2S, accompanied by distinct colorimetric and fluorescent changes . It is also known to undergo nucleophilic aromatic substitution (SNAr) reactions .Physical and Chemical Properties Analysis

NBD-azide is a yellow crystalline powder . It is soluble in chloroform . It exhibits environmental sensitivity, high reactivity toward amines and biothiols (including H2S), distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size .科学研究应用

单分子多分析物信号传导

NBD-叠氮化物已用于开发对硫化物和叠氮化物选择性光学信号的探针。此应用利用了 NBD 部分与硫化物和叠氮化物离子选择性反应的能力,促进了显色和荧光信号传导。此技术可用于环境监测和生化分析,以高特异性和灵敏度检测硫化物和叠氮化物离子 (Kim 等人,2015 年)。

纳米金刚石功能化

另一个重要应用涉及用叠氮化物基团对纳米金刚石进行直接功能化,以创建适合于生物和材料科学应用的表面。该方法采用了一种直接的方法,将叠氮化物基团附着到纳米金刚石的表面,从而能够通过环加成反应进行进一步的化学改性。这种功能化方法为开发具有特定生物功能或物理化学性质的先进材料开辟了途径 (Kennedy 等人,2017 年)。

离子的判别传感

NBD-叠氮化物在创建用于区别溶液中硫化物和叠氮化物离子的探针方面也发挥了重要作用,突出了其在检测和区分不同化学物质方面的多功能性。此功能对于分析化学应用至关重要,在这些应用中需要准确检测和区分复杂基质中的离子 (Jeong 等人,2016 年)。

生物正交化学

在生物化学中,NBD-叠氮化物在生物正交反应中发挥作用,作为生物分子的标记,而不会干扰生物过程。此应用与代谢过程的研究和诊断工具的开发尤为相关,其中 NBD-叠氮化物的反应性能够对生物分子进行标记和跟踪 in vivo 和 in vitro (Agard 等人,2006 年)。

生物活性分子的荧光标记

此外,NBD-叠氮化物已用于复杂羟基化生物活性天然产物的荧光标记,从而能够在生物系统中对这些分子进行可视化。此应用对于了解生物活性化合物的作用机制及其在生物系统中的相互作用至关重要 (Haldar 等人,2013 年)。

作用机制

It is primarily used as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI) . The compound’s primary targets are molecules that can be hyperpolarized, such as amines and biothiols .

Mode of Action

NBD-azide interacts with its targets through a process known as hyperpolarization . This process enhances the nuclear magnetic resonance (NMR) signal by several orders of magnitude, increasing the sensitivity of MRI . NBD-azide exhibits high reactivity towards amines and biothiols, including H2S, accompanied by distinct colorimetric and fluorescent changes .

Biochemical Pathways

The biochemical pathways affected by NBD-azide are primarily related to the sensing and imaging of biological processes. The compound’s unique activity with amines has allowed for site-specific protein labeling and the detection of enzyme activities . Both H2S and biothiols, which NBD-azide reacts with, are involved in a wide range of physiological processes in mammals .

Pharmacokinetics

Its small size and high reactivity suggest that it may have good bioavailability .

Result of Action

The result of NBD-azide’s action is the generation of long-lasting hyperpolarization lifetimes, with remarkably high polarization levels . This allows for the enhanced imaging of the targeted molecules. In addition, NBD-azide shows colorimetric signaling for sulfide ions via cleavage of the NBD–O bond to generate NBD–SH. It also shows chromogenic and fluorogenic signaling for azide ions .

Action Environment

The action of NBD-azide is influenced by the environment in which it is used. Its properties, including environmental sensitivity, high reactivity, and small size, facilitate biomolecular sensing and self-assembly . .

安全和危害

Sodium azide, a component of NBD-azide, is classified as a particularly hazardous substance due to its high acute toxicity, particularly by the dermal route, and is dangerously reactive when heated . It is highly toxic through skin contact, inhalation, and ingestion . Chronic exposure may result in liver and kidney damage .

未来方向

属性

IUPAC Name |

7-azido-4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N6O3/c7-11-8-3-1-2-4(12(13)14)6-5(3)9-15-10-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRIQOMTFNRORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731211 | |

| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-90-3 | |

| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)

![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)

![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)

![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)